2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is an organic compound with the molecular formula C11H17NOS. It is a derivative of thiophene, a sulfur-containing heterocycle, and oxolane, a five-membered ether ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine typically involves the following steps:
Formation of 2-Thiopheneethylamine: This can be achieved by reacting thiophene with N,N-Dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, followed by reaction with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Cyclization: The 2-thiopheneethylamine is then reacted with 2-methyl-3-oxolaneamine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxolane ring can be reduced to form the corresponding alcohol.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to functionalize multiwall carbon nanotubes (MWCNT) for biological applications.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Thiophenemethylamine: A simpler analog with similar reactivity but lacking the oxolane ring.
Thiophene-2-ethylamine: Another analog with similar properties but different substitution patterns.
Uniqueness
2-Methyl-N-[2-(thiophen-2-yl)ethyl]oxolan-3-amine is unique due to the presence of both the thiophene and oxolane rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H17NOS |
---|---|
Molecular Weight |
211.33 g/mol |
IUPAC Name |
2-methyl-N-(2-thiophen-2-ylethyl)oxolan-3-amine |
InChI |
InChI=1S/C11H17NOS/c1-9-11(5-7-13-9)12-6-4-10-3-2-8-14-10/h2-3,8-9,11-12H,4-7H2,1H3 |
InChI Key |
FSINNFYZCYQODN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.